[D-Dap(CO-NH-OH)3]degarelix
Beschreibung
Contextualization of Degarelix (B1662521) as a Gonadotropin-Releasing Hormone Antagonist in Basic Science and Drug Discovery
Degarelix is a potent and long-acting antagonist of the gonadotropin-releasing hormone (GnRH). nih.govnih.gov In basic science, it serves as a critical tool for studying the physiological roles of the hypothalamic-pituitary-gonadal axis. By competitively blocking GnRH receptors in the pituitary gland, degarelix rapidly reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a profound suppression of testosterone (B1683101). drugbank.commedscape.com This immediate onset of action, without the initial surge in testosterone seen with GnRH agonists, makes it a valuable agent in endocrinological research. medscape.com
In the realm of drug discovery, degarelix represents a third-generation GnRH antagonist, developed through systematic structural modifications of earlier compounds to enhance its pharmacological profile. drugbank.com Its chemical structure, a synthetic linear decapeptide amide containing seven unnatural amino acids, was designed to improve water solubility and reduce the potential for histamine (B1213489) release, a side effect observed with previous GnRH antagonists. portico.org The success of degarelix has spurred further academic and industrial research into novel analogues with potentially superior properties.
Rationale for the Development of Novel Degarelix Analogues, with a Focus on Structural Modifications and Enhanced Pharmacological Profiles
The primary motivation for designing new degarelix analogues is the pursuit of improved pharmacological characteristics. Researchers aim to modulate properties such as potency, duration of action, bioavailability, and solubility through targeted structural alterations. nih.gov Key strategies involve substitutions at various amino acid positions within the decapeptide sequence. For instance, modifications at positions 3, 7, and 8 have been explored to probe the spatial limitations of the GnRH receptor's binding cavity and to map its steric and ionic boundaries. nih.govacs.org
A significant focus has been on position 3, where the native D-3-Pal in degarelix is replaced with other residues. scispace.com Studies have shown that even minor substitutions at this position can have an unexpected impact on the duration of action, with minimal effect on the antagonist's binding affinity. scispace.com The introduction of functionalities like urea (B33335) and carbamoyl (B1232498) groups has been a particularly fruitful area of investigation, leading to analogues with dramatically improved duration of action. nih.gov The overarching goal is to create analogues that may offer advantages such as less frequent administration or improved therapeutic indices.
Scope and Significance of Academic Research on [D-Dap(CO-NH-OH)3]degarelix within Peptide Chemistry and Molecular Pharmacology
Within the broader research into degarelix analogues, this compound has emerged as a compound of interest in peptide chemistry and molecular pharmacology. This analogue is characterized by the substitution of the D-3-Pal residue at position 3 with a D-diaminopropionic acid (D-Dap) residue that has been modified with a hydroxy-carbamoyl group.
The synthesis of this compound is accomplished using solid-phase peptide synthesis (SPPS) methodologies. scispace.com Specifically, a tert-butoxycarbonyl (Boc) strategy on a p-methylbenzhydrylamine (MBHA) resin is employed. scispace.com The synthesis involves the initial creation of a resin-bound peptide chain, followed by the removal of an orthogonal protecting group and subsequent reaction with a urea donor to introduce the hydroxy-carbamoyl functionality at position 3. scispace.com
Pharmacological evaluation of this compound has been conducted to determine its in vitro potency and in vivo duration of action. In a reporter gene assay using HEK-293 cells expressing the human GnRH receptor, this analogue demonstrated an IC50 of 3.46 nM. nih.gov This indicates its ability to antagonize the GnRH-induced response. However, in a castrated male rat assay to determine the duration of action, this compound was found to be "short-acting." nih.gov This is defined as inhibiting LH release at 3 hours post-administration but not at 72 hours. nih.gov
The hydrophilicity of this compound, a property that can influence its pharmacokinetic behavior, has also been assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The retention time for this analogue was measured to be 21.7 minutes. nih.gov
The study of this compound and similar analogues contributes to a deeper understanding of the structure-activity relationships of GnRH antagonists. While this particular analogue did not exhibit the long-acting profile of degarelix, the research provides valuable data for the rational design of future compounds with optimized pharmacological properties. The findings underscore the sensitivity of the GnRH receptor to modifications at position 3 and highlight the challenges in simultaneously optimizing potency and duration of action.
Data Tables
Table 1: In Vitro Potency of this compound
| Compound | IC50 (nM) |
| This compound | 3.46 |
IC50 is the concentration of the antagonist required to inhibit the GnRH-induced response by 50% in a reporter gene assay. nih.gov
Table 2: Physicochemical and Pharmacological Properties of this compound
| Compound | HPLC Retention Time (min) | Duration of Action |
| This compound | 21.7 | Short |
HPLC retention time is a measure of hydrophilicity. Duration of action was determined in a castrated male rat assay. nih.gov
Structure
2D Structure
Eigenschaften
Molekularformel |
C78H102ClN19O18 |
|---|---|
Molekulargewicht |
1629.2 g/mol |
IUPAC-Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(hydroxycarbamoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C78H102ClN19O18/c1-41(2)32-55(67(104)88-54(14-9-10-30-82-42(3)4)75(112)98-31-11-15-63(98)74(111)84-43(5)65(80)102)89-69(106)57(35-47-21-28-53(29-22-47)87-76(81)113)91-70(107)58(36-46-19-26-52(27-20-46)86-66(103)60-38-64(101)96-78(115)95-60)92-73(110)62(40-99)94-72(109)61(39-83-77(114)97-116)93-71(108)59(34-45-17-24-51(79)25-18-45)90-68(105)56(85-44(6)100)37-48-16-23-49-12-7-8-13-50(49)33-48/h7-8,12-13,16-29,33,41-43,54-63,82,99,116H,9-11,14-15,30-32,34-40H2,1-6H3,(H2,80,102)(H,84,111)(H,85,100)(H,86,103)(H,88,104)(H,89,106)(H,90,105)(H,91,107)(H,92,110)(H,93,108)(H,94,109)(H3,81,87,113)(H2,83,97,114)(H2,95,96,101,115)/t43-,54+,55+,56-,57-,58+,59-,60+,61-,62+,63+/m1/s1 |
InChI-Schlüssel |
QJTXGVWJYSNZTE-PTPJWVMESA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Herkunft des Produkts |
United States |
Molecular Mechanisms of Action and Receptor Interactions of D Dap Co Nh Oh 3 Degarelix Analogues
In Vitro Antagonism of Gonadotropin-Releasing Hormone Receptors
The antagonistic activity of degarelix (B1662521) analogues, including [D-Dap(CO-NH-OH)3]degarelix, is fundamentally characterized by their interaction with the gonadotropin-releasing hormone (GnRH) receptor. This interaction is assessed through various in vitro methods that quantify the binding affinity and the functional consequence of this binding.
The binding affinity of a GnRH antagonist to its receptor is a critical determinant of its potency. This affinity is often expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value signifies a higher binding affinity. For the parent compound, degarelix, in vitro radioligand binding assays using cloned human GnRH receptors expressed on COS-1 cells have demonstrated a high affinity, with a reported Ki value of 1.68 ± 0.12 nM. researchgate.net While specific Ki values for the this compound analogue are not detailed in the provided sources, its functional antagonism, which is dependent on receptor binding, has been quantified.
The functional antagonism of degarelix analogues is commonly evaluated using reporter gene assays. nih.govnih.gov These systems, often utilizing Human Embryonic Kidney (HEK-293) cells that are engineered to express the human GnRH receptor, provide a quantitative measure of an antagonist's ability to block the action of GnRH. nih.govnih.govgenscript.commedchemexpress.com In this setup, the binding of a GnRH agonist to the receptor triggers a downstream signaling cascade that results in the expression of a reporter gene, such as luciferase. nih.govnih.gov The antagonist's potency is determined by its ability to inhibit this GnRH-induced response, measured as the IC50 value—the concentration of the antagonist that produces 50% inhibition of the maximal agonist response. nih.govnih.gov
Novel analogues of degarelix, including those with substitutions at position 3 like this compound, were screened for their antagonist potency using such a reporter gene assay in HEK-293 cells. nih.govnih.gov The analogue this compound demonstrated an IC50 of 3.46 nM in this assay. nih.gov
Table 1: In Vitro Antagonist Potency of this compound
| Compound | IC50 (nM) | pIC50 (-log M) |
|---|---|---|
| This compound | 3.46 | 8.46 ± 0.01 |
Data sourced from a reporter gene assay in HEK-293 cells expressing the human GnRH receptor. nih.gov
Quantitative Assessment of GnRH Receptor Binding Affinity (e.g., Ki values)
Molecular Basis of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Suppression by GnRH Antagonism
GnRH antagonists exert their physiological effects by directly competing with endogenous GnRH for binding sites on the GnRH receptors located on the surface of gonadotroph cells in the anterior pituitary gland. wikipedia.orgobgynkey.comnih.gov This action is a competitive and reversible blockade. wikipedia.orgresearchgate.net
Unlike GnRH agonists, which initially cause a surge in LH and FSH secretion before downregulating the receptors, GnRH antagonists lead to an immediate and rapid suppression of gonadotropin release. obgynkey.comnih.govoup.comportico.org By occupying the GnRH receptors, antagonists prevent the native GnRH from initiating its signaling cascade, which is necessary for the synthesis and secretion of both LH and FSH. researchgate.netoup.comurologytimes.com The reduction in LH and FSH levels is the primary mechanism through which GnRH antagonists suppress the production of downstream sex hormones. wikipedia.org In men, the decrease in LH leads to a rapid reduction in testosterone (B1683101) production, while in women, it suppresses estradiol (B170435) and progesterone (B1679170) synthesis. wikipedia.org This immediate suppression avoids the initial "flare-up" effect seen with agonist therapy. obgynkey.comresearchgate.net
Structure-Activity Relationships (SAR) Governing GnRH Receptor Potency and Selectivity
The potency and duration of action of GnRH antagonists are highly dependent on their chemical structure. Modifications to the amino acid sequence of these decapeptides, particularly at key positions, can significantly alter their pharmacological properties.
Position 3 of the degarelix peptide sequence is a critical site for determining antagonist potency and duration of action. nih.govnih.govscispace.com Studies involving various substitutions at this position have revealed that even minor changes can have a significant impact. nih.gov For instance, replacing the D-3-pyridylalanine (D-3Pal) residue found in degarelix with other moieties has been a key strategy in developing new analogues. nih.govacs.orgnih.gov
Research has shown that substituting D-3Pal with non-aromatic residues like D-glutamine can maintain high potency and confer a very long duration of action, whereas the equivalent D-asparagine-containing analogue is comparatively short-acting. nih.govscispace.com This suggests that subtle differences in the side chain at position 3 influence the molecule's pharmacokinetic profile with minimal effect on its binding affinity. nih.gov Further studies involving reductive alkylation of D-diaminopropionic acid (D-Dap) or D-diaminobutyric acid (Dab) at position 3 indicated that introducing a positive charge and a bulky heterocycle at this position is detrimental to high antagonist potency. nih.govscispace.com
A specific modification at position 3 involves the Nω-hydroxy-carbamoylation of a D-diaminopropionic acid (D-Dap) residue, resulting in the analogue this compound. nih.govacs.org This analogue was synthesized and evaluated to understand the structural basis for antagonist potency and duration of action. scispace.com
When tested in a reporter gene assay, this compound was found to be a potent antagonist with an IC50 of 3.46 nM. nih.gov However, despite its in vitro potency, it was characterized as having a short duration of action in vivo. nih.gov This finding is part of a broader observation that hydrophilic substitutions at position 3 can lead to a shorter duration of action, partly attributed to a lower affinity for the GnRH receptor compared to degarelix. scispace.com
Table 2: Comparison of Position 3 Analogues of Degarelix
| Compound | Substitution at Position 3 | IC50 (nM) | Duration of Action |
|---|---|---|---|
| This compound | D-Dap(CO-NH-OH) | 3.46 | Short |
| [D-Dab(CO-NH-OH)3]degarelix | D-Dab(CO-NH-OH) | 2.68 | Short |
| Degarelix | D-3Pal | 0.58 | Very Long |
| Acyline | D-3Pal | 0.69 | Long |
Data sourced from reporter gene assays and in vivo castrated male rat assays. nih.gov
Impact of Substitutions at Position 3 on GnRH Receptor Antagonism
Comparative Analysis of D-Dap(CO-NH-OH)3 with Other Modifications at Position 3 (e.g., D-glutamine, D-asparagine, alkylated D-Dab/Dap)
Modifications at position 3 of the degarelix scaffold have a significant impact on the resulting analogue's biological activity and duration of action. The substitution of the native D-3-pyridylalanine (D-3Pal) with other amino acids, including D-glutamine and D-asparagine, has been explored to understand the structural requirements for potent and long-acting gonadotropin-releasing hormone (GnRH) antagonism.
Earlier studies revealed that replacing D-3Pal with D-glutamine in a related GnRH antagonist scaffold resulted in a compound with high potency and a very long duration of action. In contrast, the corresponding D-asparagine-containing analogue was found to be comparatively short-acting. nih.govnih.gov This finding highlighted that even minor changes in the side chain at position 3 can unexpectedly influence the duration of action with minimal effects on the antagonist's binding affinity to the GnRH receptor. nih.gov
Further investigations involved the replacement of D-3Pal with D-diaminopropionic acid (D-Dap) and D-diaminobutyric acid (D-Dab), where the side-chain amino group was further modified. Reductive alkylation of the side-chain amino function of D-Dap and D-Dab at position 3 with various aldehydes, such as 2-pyridinecarboxaldehyde, 2-quinolinecarboxaldehyde (B31650), and imidazolcarboxaldehyde, led to degarelix analogues with diminished antagonist potency and a short duration of action. nih.govscispace.com This suggests that introducing a positive charge and a bulky heterocyclic group at this position is detrimental to high antagonist potency. nih.govscispace.com
Specifically, the introduction of hydroxy-carbamoyl and methoxy-carbamoyl moieties at position 3, creating analogues like this compound, was part of a broader strategy to modulate the physicochemical properties of the parent compound. nih.gov While these modifications aimed to improve characteristics like solubility, they often resulted in a shorter duration of action compared to degarelix. nih.govscispace.com For instance, analogues with Nω-hydroxy- and Nω-methoxy-carbamoylation of D-Dab and D-Dap at position 3 were found to be short-acting. acs.org Interestingly, extending the side chain from D-Dap to D-Dab did not significantly affect either the antagonist potency or the duration of action. scispace.com
These comparative analyses underscore the critical role of the substituent at position 3 in determining the pharmacokinetic profile of degarelix analogues, often with a more pronounced effect on the duration of action than on the immediate in vitro receptor binding affinity.
Influence of Amino Acid Modifications at Positions 5, 6, 7, and 8 on Receptor Interaction
Positions 5 and 6: The substitutions at positions 5 and 6 in degarelix, specifically 4-amino-L-phenylalanine(L-hydroorotyl) (4Aph(L-Hor)) at position 5 and D-4-amino-phenylalanine(carbamoyl) (D-4Aph(Cbm)) at position 6, are a hallmark of this third-generation GnRH antagonist. nih.gov These modifications, compared to earlier antagonists like acyline which has acetyl groups at these positions, lead to increased water solubility, a reduced tendency to form gels, and a significantly extended duration of action. nih.gov While the exact mechanism for this prolonged action remains to be fully elucidated, it is a unique characteristic of degarelix and its closely related analogues containing 4Aph(L-Hor) at position 5. nih.gov The introduction of urea (B33335) and carbamoyl (B1232498) functionalities at these positions was designed to increase the potential for both intramolecular and intermolecular hydrogen bonding, which is thought to stabilize the peptide structure and enhance its interaction with the receptor. researchgate.net Further modifications at these positions, such as Nω-hydroxy-, Nω-methoxy-carbamoylation, and pegylation of 4Aph, have been explored. acs.org While some of these analogues retained potency comparable to degarelix and acyline in vitro, none exhibited a duration of action comparable to degarelix. acs.org
Position 7: This position has been a target for substitutions to explore the effects of introducing various functional groups. nih.gov For instance, replacing Leucine (Leu) with Propargylglycine (Pra) in degarelix resulted in an analogue, [Pra7]degarelix, that was equipotent to degarelix in vitro (IC50 = 2.11 nM) but had a shorter duration of action in vivo. acs.orgnih.gov This suggests that while the receptor can accommodate changes at this position without a loss of binding affinity, the nature of the amino acid at position 7 can influence the pharmacokinetic properties of the molecule.
Position 8: The amino acid at position 8 is known to be critical for ligand selectivity among different GnRH receptor subtypes. mdpi.com In degarelix, this position is occupied by Nε-isopropyl-L-lysine (ILys). Substitutions at this position have been made to map the steric and ionic boundaries of the receptor cavity. acs.orgnih.gov For example, the analogue [Nδ-(IGly)Orn8]degarelix, where Ornithine with an Nδ-isopropyl-glycine substitution replaces ILys, was equipotent to degarelix in vitro (IC50 = 1.38 nM) but had a shorter duration of action. acs.orgnih.gov Other analogues, such as [Nγ-(IGly)Dab8]degarelix (IC50 = 1.56 nM) and [IOrn8]degarelix (IC50 = 1.72 nM), exhibited a longer duration of action than azaline (B1665912) B but were still shorter-acting than degarelix. acs.orgnih.gov Notably, the analogues [Nε-cyclohexyl-Lys8]degarelix (IC50 = 1.50 nM) and [Nβ-(IβAla)Dap8]degarelix (IC50 = 1.98 nM) showed antagonist potencies and a duration of action similar to that of azaline B. acs.orgnih.gov
Effects of Nα-Methylation on Receptor Binding and Biological Activity
Nα-methylation of the peptide backbone is a common strategy in medicinal chemistry to enhance metabolic stability and influence conformation, which can in turn affect receptor binding and biological activity. In the context of degarelix analogues, Nα-methylation has been explored at positions 6, 7, and 8 to probe the spatial limitations of the GnRH receptor cavity. acs.orgnih.gov
One notable example is the Nα-methylation of Leucine at position 7, resulting in the analogue [Nα-methyl-Leu7]degarelix. acs.orgnih.gov This modification yielded a compound that was equipotent to degarelix in vitro, with an IC50 of 1.47 nM compared to 1.64 nM for degarelix. acs.orgnih.gov However, despite this retained high binding affinity, the methylated analogue exhibited a shorter duration of action in vivo. acs.orgnih.gov
The study of Nα-methylated degarelix analogues provides valuable insights into the structure-activity relationship, indicating that the integrity of the peptide backbone at specific positions is crucial not just for receptor affinity but also for achieving a long duration of action.
Probing the Spatial Limitations and Mapping Steric and Ionic Boundaries of the GnRH Receptor Cavity
The systematic synthesis and evaluation of degarelix analogues with novel substitutions at various positions have been instrumental in probing the spatial limitations and mapping the steric and ionic boundaries of the gonadotropin-releasing hormone (GnRH) receptor cavity. acs.orgnih.gov This iterative approach, involving modifications at positions 3, 7, and 8, as well as Nα-methylation of the peptide backbone, has provided a clearer picture of the structural requirements for high-affinity binding and potent antagonism. acs.orgnih.gov
The introduction of bulky substituents was a key strategy to explore the spatial constraints of the receptor's binding pocket. researchgate.net For instance, at position 3, the reductive alkylation of D-Dap and D-Dab with bulky heterocyclic groups like 2-quinolinecarboxaldehyde resulted in analogues with reduced antagonist potency, suggesting that large, positively charged groups at this position are not well-tolerated. nih.govscispace.com This indicates a defined steric limit within the receptor pocket that interacts with the amino acid at position 3.
Similarly, substitutions at position 8 were designed to map both steric and ionic boundaries. The synthesis of analogues with varying side-chain lengths and functionalities, such as [Nε-cyclohexyl-Lys8]degarelix and [Nβ-(IβAla)Dap8]degarelix, helped to define the acceptable size and charge distribution in this region of the receptor. acs.orgnih.gov The fact that these analogues retained significant potency highlights the receptor's ability to accommodate certain bulky, non-aromatic groups at this position.
The exploration of Nα-methylation at positions 6, 7, and 8 also contributed to understanding the spatial limitations around the peptide backbone. acs.orgnih.gov The finding that [Nα-methyl-Leu7]degarelix retained high in vitro potency suggests that the receptor can accommodate a methyl group on the backbone at this position without disrupting the key binding interactions. acs.orgnih.gov
Furthermore, the introduction of various functional groups, hypothesized to influence properties like solubility and the capacity for hydrogen bonding, also provided indirect information about the receptor cavity. acs.orgnih.gov The success of substitutions with urea and carbamoyl functionalities at positions 5 and 6 in degarelix points to the presence of corresponding hydrogen bond donors or acceptors within the receptor that can engage with these moieties, contributing to the high-affinity binding. researchgate.net
In essence, the structure-activity relationship data from this extensive series of degarelix analogues have served as a set of molecular probes, allowing researchers to infer the topographical and electrochemical features of the GnRH receptor's binding site.
Differential Antagonistic Potencies and Duration of Action among Degarelix Analogues in In Vitro Systems
The in vitro evaluation of degarelix analogues has revealed significant differences in their antagonistic potencies and has provided insights into the structural features that contribute to their duration of action. These studies are typically conducted using reporter gene assays in cell lines expressing the human GnRH receptor, such as HEK-293 cells, where the antagonist's ability to inhibit GnRH-induced response is measured and quantified as an IC50 value (the concentration required to inhibit the response by 50%). nih.gov
A consistent finding across numerous studies is that many analogues can be synthesized that are equipotent to degarelix in vitro, yet they often exhibit a much shorter duration of action in vivo. acs.orgnih.gov For example, analogues with substitutions at position 3, such as [Nβ-(2-pyridyl-methyl)d-Dap3]degarelix (IC50 = 2.71 nM), at position 7, like [Pra7]degarelix (IC50 = 2.11 nM), and at position 8, such as [Nδ-(IGly)Orn8]degarelix (IC50 = 1.38 nM), all displayed in vitro potencies comparable to degarelix (IC50 = 1.64 nM). acs.orgnih.gov Similarly, the Nα-methylated analogue [Nα-methyl-Leu7]degarelix was also equipotent (IC50 = 1.47 nM). acs.orgnih.gov However, all of these analogues were found to be shorter-acting in vivo. acs.orgnih.gov
This discrepancy suggests that while in vitro antagonistic potency is a prerequisite, it is not the sole determinant of the duration of action. scispace.com The prolonged effect of degarelix is not simply due to a higher binding affinity, as many equipotent analogues lack this property. scispace.com The variations in duration of action are thought to be more dependent on pharmacokinetic factors such as slow release from the subcutaneous injection site, binding to plasma proteins, plasma clearance, and enzymatic stability. scispace.com
Modifications at positions 5 and 6 have been shown to have a more direct correlation with both potency and duration of action. Analogues with Nω-hydroxy-, Nω-methoxy-carbamoylation, and pegylation at these positions, such as analogues 8, 15-17, 22, and 23 in one study, were equipotent to degarelix (IC50 = 0.58 nM) and acyline (IC50 = 0.69 nM) in vitro. acs.org However, their duration of action varied, with some being shorter and others longer than acyline, but none matching the long duration of degarelix. acs.org
The table below summarizes the in vitro antagonistic potencies of selected degarelix analogues.
| Analogue | Modification | In Vitro Potency (IC50, nM) | Duration of Action |
| Degarelix | - | 1.64 acs.orgnih.gov | Very Long nih.gov |
| This compound | Position 3 modification | Not specifically reported, but related analogues are short-acting acs.org | Short nih.govscispace.com |
| [Nβ-(2-pyridyl-methyl)d-Dap3]degarelix | Position 3 substitution | 2.71 acs.orgnih.gov | Short acs.orgnih.gov |
| [Pra7]degarelix | Position 7 substitution | 2.11 acs.orgnih.gov | Short acs.orgnih.gov |
| [Nδ-(IGly)Orn8]degarelix | Position 8 substitution | 1.38 acs.orgnih.gov | Short acs.orgnih.gov |
| [Nα-methyl-Leu7]degarelix | Nα-methylation at position 7 | 1.47 acs.orgnih.gov | Short acs.orgnih.gov |
| [Nε-cyclohexyl-Lys8]degarelix | Position 8 substitution | 1.50 acs.orgnih.gov | Similar to Azaline B acs.orgnih.gov |
| [Nβ-(IβAla)Dap8]degarelix | Position 8 substitution | 1.98 acs.orgnih.gov | Similar to Azaline B acs.orgnih.gov |
Duration of action is a qualitative measure based on in vivo studies and is provided for comparative context.
These data clearly illustrate that high in vitro antagonistic potency can be maintained with a wide range of chemical modifications, but achieving a long duration of action is a more complex challenge that is highly sensitive to the specific structural features of the analogue.
Pre Clinical Pharmacological Evaluation and in Vivo Efficacy Studies of D Dap Co Nh Oh 3 Degarelix Analogues
Assessment of Luteinizing Hormone Release Inhibition in Pre-clinical Animal Models
The primary measure of a GnRH antagonist's efficacy is its ability to suppress gonadotropin secretion, leading to a reduction in gonadal steroids. core.ac.uk Pre-clinical animal models, particularly castrated male rats, are instrumental in evaluating the potency and duration of action of new GnRH antagonist analogues. pnas.orgacs.org
In castrated male rats, the absence of testosterone (B1683101) feedback results in elevated LH levels, providing a clear baseline to measure the suppressive effects of GnRH antagonists. pnas.org Studies have shown that degarelix (B1662521) and its analogues can produce a dose-dependent and prolonged suppression of LH. For instance, a single subcutaneous injection of degarelix at doses of 12.5, 50, or 200 μg/kg in rats resulted in a significant suppression of LH for 1, 2, and 7 days, respectively. researchgate.netscispace.com At a higher dose of 2 mg/kg, degarelix fully suppressed plasma LH levels for over 40 days in castrated rats. researchgate.netscispace.comunige.ch
The duration of action is a critical parameter for clinical applicability, aiming to reduce the frequency of administration. nih.gov Analogues of degarelix have been synthesized and screened for their duration of LH inhibition. For example, in one study, an analogue with a D-glutamine substitution was found to have a very long duration of action, inhibiting LH by over 80% for more than 96 hours after a 50 μg subcutaneous dose. scispace.comnih.gov In contrast, an analogue with D-asparagine was shorter-acting. scispace.comnih.gov Another study identified two degarelix analogues, [Nε-cyclohexyl-Lys8]degarelix and [Nβ-(IβAla)Dap8]degarelix, that exhibited a duration of action similar to azaline (B1665912) B, inhibiting LH release by over 80% for more than 72 hours. acs.orgnih.gov
| Compound | Dose (s.c.) | Duration of Significant LH Suppression in Castrated Rats |
| Degarelix | 12.5 µg/kg | 1 day |
| Degarelix | 50 µg/kg | 2 days |
| Degarelix | 200 µg/kg | 7 days |
| Degarelix | 2 mg/kg | > 40 days |
| [D-Gln]-analogue | 50 µ g/rat | > 96 hours |
| [Nε-cyclohexyl-Lys8]degarelix | 50 µ g/rat | > 72 hours |
| [Nβ-(IβAla)Dap8]degarelix | 50 µ g/rat | > 72 hours |
Comparative studies are essential to benchmark the performance of new analogues against established GnRH antagonists. Degarelix has consistently demonstrated a longer duration of action compared to other antagonists like abarelix (B549359), ganirelix (B53836), cetrorelix (B55110), and azaline B. researchgate.netscispace.comunige.ch In a direct comparison in castrated rats receiving a 200 μg/kg subcutaneous injection, degarelix suppressed LH for a significantly longer period than abarelix, cetrorelix, and azaline B. unige.ch While abarelix suppressed LH for 12 hours, and azaline B for 24 hours after intravenous injection, degarelix maintained LH suppression for a much longer duration with subcutaneous administration. unige.ch
Further modifications to the degarelix structure have aimed to improve upon this already favorable profile. For instance, the introduction of p-ureido-phenylalanines at positions 5 and 6 resulted in analogues with increased hydrophilicity and a reduced tendency to form gels compared to azaline B. nih.gov One such analogue, FE200486 (degarelix), inhibited plasma testosterone in intact rats for 57 days at a 2 mg/kg dose, a significantly longer duration than ganirelix (1 day), abarelix (1 day), and azaline B (14 days) under the same conditions. nih.gov
Inhibition of LH Release Over Time in Castrated Male Rat Assays to Determine Duration of Action
Investigation of Histamine (B1213489) Release Potential of Analogues in Pre-clinical Models
A significant hurdle in the development of early GnRH antagonists was their propensity to induce histamine release, leading to anaphylactoid reactions. mdpi.com Therefore, a crucial part of pre-clinical evaluation is the assessment of histamine release potential, often conducted using in vitro rat mast cell assays. oup.com
Degarelix has demonstrated a significantly lower potential for histamine release compared to other GnRH antagonists. researchgate.netscispace.com In vitro studies have shown the following order of potency for stimulating histamine release: Nal-Glu > cetrorelix > ganirelix > azaline B > abarelix > degarelix. core.ac.uk The EC50 value (the concentration required to elicit 50% of the maximum response) for histamine release by degarelix was found to be 170 μg/ml, indicating a very low propensity. core.ac.ukscispace.com This is a marked improvement over cetrorelix (EC50 = 1.3 μg/ml) and even abarelix (EC50 = 100 μg/ml). mdpi.comcore.ac.uk The favorable safety margin of degarelix concerning histamine release is a key aspect of its pharmacological profile. scispace.com
| GnRH Antagonist | EC50 for Histamine Release (µg/ml) |
| Nal-Glu | 0.5 |
| Cetrorelix | 1.3 |
| Ganirelix | 11 |
| Azaline B | 19 |
| Abarelix | 100 |
| Degarelix | 170 |
Analysis of In Vivo Activity Modulation through Specific Structural Alterations
The in vivo activity of GnRH antagonists is highly dependent on their chemical structure. Specific modifications at various positions of the peptide chain can significantly influence their potency, duration of action, and histamine-releasing properties.
The introduction of unnatural amino acids has been a cornerstone of developing potent GnRH antagonists. nih.gov For degarelix analogues, substitutions at positions 3, 5, 6, 7, and 8 have been extensively explored. acs.orgnih.gov For example, incorporating p-ureido-phenylalanines at positions 5 and 6 led to degarelix (FE200486), which exhibited enhanced hydrophilicity and a remarkably long duration of action. nih.gov
Further studies on degarelix analogues have shown that substitutions at position 3 can modulate the duration of action. Replacing D-3Pal with D-glutamine maintained high potency and long duration, whereas a D-asparagine substitution resulted in a shorter-acting analogue. nih.gov Modifications at position 8, such as with [Nγ-(IGly)Dab8] and [IOrn8], yielded analogues with a longer duration of action than azaline B, though still shorter than degarelix itself. acs.orgnih.gov Interestingly, no direct correlation was found between the hydrophilicity (measured by RP-HPLC retention times) and the in vivo duration of action, suggesting a complex interplay of factors including release from the injection site, plasma protein binding, and clearance. acs.orgnih.gov
Development of Animal Models for Pre-clinical Assessment of GnRH Antagonist Properties
The development and refinement of animal models are critical for the pre-clinical evaluation of GnRH antagonists. The castrated male rat is a widely used and effective model for assessing the suppression of elevated LH levels. pnas.org This model allows for a clear determination of the potency and duration of action of GnRH antagonists. pnas.orgacs.org
For compounds that exhibit species-specific activity, particularly those designed to target the human GnRH receptor, more specialized models are required. nih.govphysiology.org The development of human GnRH receptor knock-in mice has provided a valuable tool for evaluating human-specific GnRH antagonists in vivo. nih.govphysiology.orgnih.gov These "humanized" models allow for the assessment of compounds that have low affinity for rodent GnRH receptors, providing a more accurate pre-clinical prediction of their pharmacological properties in humans. nih.govphysiology.org For instance, the human-specific GnRH antagonist NBI-42902 was shown to effectively suppress a GnRH-induced LH rise in these knock-in mice, while having no effect in their wild-type littermates. physiology.orgnih.gov
In addition to rodent models, non-human primates, such as the ovariectomized rhesus monkey and castrated male macaques, are also used to evaluate the in vivo efficacy of GnRH antagonists due to their closer physiological resemblance to humans. unige.choup.com Degarelix has been shown to effectively decrease serum LH levels in ovariectomized rhesus monkeys. unige.ch
Advanced Research on Pharmacokinetic Modulation and Metabolic Pathways of D Dap Co Nh Oh 3 Degarelix Analogues
Investigation of In Vitro Degradation Pathways and Isomerization of Degarelix (B1662521) and its Analogues
Recent studies have revealed that degarelix undergoes a rapid and irreversible conversion to a corresponding hydantoin (B18101) isomer, 5-Aph(Hyd)-degarelix, in biological matrices like human serum at physiological temperature (37°C). nih.govnih.govresearchgate.net This transformation was discovered using an improved HPLC method capable of precisely separating the isomer from the parent drug. nih.govresearchgate.net The formation of the hydantoin isomer is notably fast, with its presence detected after just 8 hours of incubation in serum. nih.govresearchgate.net
| Medium | Observation after Incubation | Key Finding |
|---|---|---|
| Human Serum | Rapid formation of 5-Aph(Hyd)-degarelix | Suggests isomerization is a significant metabolic pathway in vivo. |
| Human Serum Albumin (HSA) Solution | No hydantoin isomer detected | Albumin binding does not influence the isomerization process. |
| Human Liver Microsomes | Very slow formation of 5-Aph(Hyd)-degarelix | Confirms the cytochrome P450 system is not primarily involved in this specific isomerization. |
| Phosphate (B84403) Buffer (Physiological pH) | Negligible isomerization | Indicates that the slightly basic physiological pH alone is not the primary driver of the rapid conversion seen in serum. |
The rapid and irreversible rearrangement of the dihydroorotate (B8406146) moiety of degarelix in human serum, which does not occur to a significant extent in simple buffer solutions at physiological pH, strongly suggests the involvement of an enzymatic catalytic process. nih.govresearchgate.net The proposed mechanism resembles base catalysis but is likely facilitated by a soluble enzyme present in plasma. nih.gov
The hypothesized pathway involves the enzymatic opening of the dihydroorotate ring of the Hor residue. nih.gov Following this ring-opening, a subsequent intramolecular reaction leads to the closing of the ring to form the more thermodynamically favored five-membered hydantoin structure. nih.govresearchgate.net Researchers have suggested that enzymes from the carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase (CAD) protein family, which possess dihydroorotase activity, could potentially catalyze this reaction. nih.govresearchgate.netresearchgate.net The DHOase domain of CAD is known to catalyze the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate in the de novo pyrimidine (B1678525) synthesis pathway, a reaction that involves similar chemistry. researchgate.net This enzymatic hypothesis accounts for the rapid conversion observed in serum compared to other media and the irreversibility of the transformation. nih.gov
Identification and Characterization of Other Metabolites (e.g., C-terminally truncated nonapeptides)
The metabolic profile of degarelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, is characterized by peptidic degradation rather than metabolism by the cytochrome P450 (CYP450) system. europa.euresearchgate.net Following administration, degarelix is primarily subject to hydrolysis of its amide bonds, leading to the formation of various peptide fragments. researchgate.netresearchgate.net
In human plasma, a significant metabolite identified is a C-terminally truncated nonapeptide, designated as FE200486(1-9)-OH. researchgate.netnih.gov This metabolite results from the cleavage of the C-terminal D-alanine. a-star.edu.sg Studies have shown that after 72 hours, this nonapeptide can constitute up to 6.3% of the detected compounds in plasma. nih.gov While degarelix itself is stable when incubated in vitro with human plasma, it undergoes rapid degradation in the presence of fresh hepatocytes, which points to enzymatic degradation by endopeptidases within the hepatic tissue as the source of the nonapeptide found in plasma samples. researchgate.netnih.gova-star.edu.sg
In non-clinical studies involving rats, dogs, and monkeys, the primary metabolic pathway was also identified as the hydrolysis of amide bonds. researchgate.netresearchgate.net In these animal models, the major metabolites found in bile and feces were N-terminal tetrapeptides, pentapeptides, and heptapeptides. researchgate.netresearchgate.net This indicates a sequential degradation of the parent decapeptide. researchgate.net Despite the presence of these metabolites in excretory pathways, systemic exposure to these metabolic products appears to be low, with the unchanged parent drug being the major compound found in the plasma and urine of these species. researchgate.netresearchgate.netresearchgate.net
A recent study also uncovered a rapid and irreversible conversion of degarelix into a hydantoin isomer, 5-Aph(Hyd)-degarelix, in serum. nih.gov This suggests that this isomer could be a potential in vivo metabolite, highlighting the complexity of degarelix's metabolic fate and the need for advanced analytical techniques for its complete characterization. nih.gov
Table 1: Identified Metabolites of Degarelix and Their Characteristics
| Metabolite Name | Parent Compound | Description | Location Detected |
| FE200486(1-9)-OH | Degarelix | C-terminally truncated nonapeptide | Human Plasma researchgate.netnih.gov |
| 5-Aph(Hyd)-degarelix | Degarelix | Hydantoin isomer | Serum nih.gov |
| N-terminal tetrapeptide | Degarelix | Truncated peptide fragment | Rat and Dog Bile and Feces researchgate.netresearchgate.net |
| N-terminal pentapeptide | Degarelix | Truncated peptide fragment | Rat and Dog Bile and Feces researchgate.netresearchgate.net |
| N-terminal heptapeptide | Degarelix | Truncated peptide fragment | Rat and Dog Bile and Feces researchgate.netresearchgate.net |
Stability Studies in Human Plasma and Serum Albumin Solutions Under Controlled Conditions
The stability of degarelix has been investigated in various biological matrices under controlled laboratory settings. These studies are crucial for understanding its pharmacokinetic profile and behavior in the physiological environment.
In vitro, degarelix has demonstrated stability when incubated in freshly prepared human plasma. a-star.edu.sg This suggests that the peptide is not readily degraded by circulating proteases in the bloodstream. a-star.edu.sg However, a notable transformation occurs in the presence of serum, where degarelix can undergo a rapid and irreversible conversion to its 5-Aph(Hyd)-degarelix isomer. nih.gov
When incubated with human serum albumin (HSA), a principal plasma protein, the stability of degarelix is influenced by various factors. The rate of formation of the 5-Aph(Hyd)-degarelix isomer was observed in HSA solutions. researchgate.net Interestingly, the presence of warfarin, a substance known to bind to HSA, did not significantly alter the degradation profile of degarelix in HSA solutions. researchgate.net
Furthermore, in studies with human liver microsomes, the degradation of degarelix was markedly reduced, with a very slow rate of formation of the 5-Aph(Hyd)-degarelix isomer. nih.govresearchgate.net This degradation was largely independent of the presence of NADPH, confirming that the cytochrome P450 enzymatic system is not significantly involved in its metabolism. nih.gov However, after a 48-hour incubation period in the presence of NADPH, the concentration of degarelix was reduced by approximately 33%, indicating a metabolic pathway distinct from the formation of the hydantoin isomer. nih.gov In contrast, incubation with fresh hepatocytes led to rapid degradation, with less than 25% of the initial concentration remaining after 2 hours. researchgate.net This rapid degradation in hepatocytes resulted in the formation of the truncated nonapeptide metabolite. researchgate.net
Table 2: Stability of Degarelix in Different Biological Media
| Biological Medium | Observation | Key Findings |
| Human Plasma | Stable in freshly prepared plasma. a-star.edu.sg | Minimal degradation by circulating proteases. a-star.edu.sg |
| Human Serum | Rapid and irreversible conversion to 5-Aph(Hyd)-degarelix. nih.gov | Suggests a potential in vivo metabolic pathway. nih.gov |
| Human Serum Albumin (HSA) Solution | Formation of 5-Aph(Hyd)-degarelix observed. researchgate.net | Degradation occurs in the presence of this major plasma protein. researchgate.net |
| Human Liver Microsomes | Slow degradation, largely independent of NADPH. nih.gov | Confirms non-involvement of the CYP450 system. europa.eunih.gov |
| Fresh Human Hepatocytes | Rapid degradation to a nonapeptide metabolite. researchgate.netnih.gov | Indicates enzymatic degradation by endopeptidases in the liver. nih.gov |
Theoretical and Computational Approaches to Pharmacokinetic Prediction and Optimization for Degarelix Analogues
The development and optimization of degarelix analogues benefit significantly from theoretical and computational modeling approaches to predict their pharmacokinetic (PK) properties. These models provide a quantitative framework to understand and forecast drug absorption, distribution, metabolism, and elimination (ADME), thereby guiding the design of molecules with improved therapeutic profiles. amegroups.org
Population pharmacokinetic (Pop-PK) modeling has been a key tool in characterizing the complex PK of degarelix. henrikmadsen.orgresearchgate.net For instance, a Pop-PK model was developed to describe the subcutaneous depot formation of degarelix, which exhibits dose-volume and dose-concentration dependent absorption. henrikmadsen.orgresearchgate.net This model utilized an approximation of Fick's second law of diffusion from a spherical depot, combining two concentric spherical compartments for subcutaneous absorption with a two-compartment disposition model. henrikmadsen.org Such models are crucial for understanding the sustained-release characteristics of depot formulations. henrikmadsen.orgtga.gov.au
Pharmacokinetic/pharmacodynamic (PK/PD) modeling further links the drug's concentration in the body to its pharmacological effect. dtu.dkresearchgate.net For degarelix, a three-compartment PK model has been used to describe its disposition after intravenous administration, while a turnover model with a pool compartment has been applied to analyze its pharmacodynamics, specifically its effect on testosterone (B1683101) levels. dtu.dkresearchgate.net Semi-mechanistic models have also been employed, incorporating a precursor-dependent pool to describe how degarelix modulates the release of luteinizing hormone, which in turn affects testosterone concentrations. researchgate.net
These modeling and simulation techniques, including physiologically-based pharmacokinetic (PBPK) modeling, help to account for inter-individual variability and the influence of various factors on drug exposure and response. amegroups.org By simulating different dosing scenarios and predicting the PK profiles of novel analogues, these computational approaches can help in dose selection and the optimization of drug delivery systems for enhanced efficacy. amegroups.orghenrikmadsen.org The insights gained from these models are invaluable for designing analogues with desired properties, such as altered hydrophobicity or duration of action. nih.gov
Table 3: Computational Models for Pharmacokinetic Prediction of Degarelix Analogues
| Modeling Approach | Application | Key Insights |
| Population Pharmacokinetic (Pop-PK) Modeling | Characterizing subcutaneous depot formation and absorption. henrikmadsen.orgresearchgate.net | Describes dose-volume and dose-concentration dependent absorption from a spherical depot model. henrikmadsen.org |
| Three-Compartment PK Model | Analyzing intravenous pharmacokinetics. dtu.dk | Captures the distribution and elimination phases of intravenously administered degarelix. dtu.dk |
| PK/PD Turnover Model | Linking drug concentration to testosterone suppression. dtu.dkresearchgate.net | Models the dynamic relationship between degarelix levels and its hormonal effects. dtu.dk |
| Semi-Mechanistic Pool Model | Describing the effect on luteinizing hormone and testosterone. researchgate.net | Provides a more physiological representation of the drug's mechanism of action. researchgate.net |
| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Predicting metabolic drug-drug interactions and effects of genetic polymorphisms. amegroups.org | Allows for extrapolation to special populations and understanding sources of variability. amegroups.org |
Q & A
Basic Research Question: What is the molecular mechanism of action of degarelix as a GnRH antagonist, and how does it differ from LHRH agonists?
Answer:
Degarelix binds competitively to gonadotropin-releasing hormone (GnRH) receptors, directly suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without the initial testosterone surge seen with LHRH agonists (e.g., leuprolide). This is due to its antagonistic blockade of the pituitary receptor, bypassing receptor downregulation .
Methodological Insight:
To validate this mechanism:
- Use in vitro receptor-binding assays to compare binding affinity between degarelix and GnRH agonists.
- Measure serum testosterone levels in preclinical models (e.g., rats) post-administration to confirm suppression kinetics. Clinical trials have demonstrated near-complete testosterone suppression within 3 days .
Basic Research Question: What are the pharmacokinetic and pharmacodynamic properties critical for optimizing degarelix dosing in prostate cancer studies?
Answer:
Degarelix exhibits nonlinear pharmacokinetics due to its peptide structure and subcutaneous depot formation. Its elimination half-life is ~47 days, with steady-state concentrations achieved after 4–5 doses. Pharmacodynamic studies show sustained testosterone suppression (<50 ng/dL) in 97% of patients at 1 year .
Methodological Insight:
- Conduct population pharmacokinetic (PopPK) modeling to assess interpatient variability.
- Monitor liver enzymes (ALT, AST) due to observed elevations in 2–4% of patients in phase III trials .
Advanced Research Question: How should researchers design experiments to resolve contradictory data on degarelix’s cardiovascular (CV) risk profile compared to LHRH agonists?
Answer:
Pooled analyses of phase II/III trials suggest degarelix may reduce CV events by 40% vs. LHRH agonists (HR = 0.60, 95% CI 0.41–0.87). However, these findings are limited by post-hoc analysis biases and inconsistent CV endpoint definitions .
Methodological Insight:
- Use propensity score matching in retrospective cohorts to control for baseline CV risk factors.
- Emulate randomized trial designs (e.g., PRONOUNCE trial framework) with real-world data to validate CV safety .
Advanced Research Question: What experimental models are suitable for studying degarelix in combination therapies (e.g., with PI3K inhibitors or immunotherapies)?
Answer:
Genetically engineered mouse (GEM) models of prostate cancer (e.g., PTEN/p53-deficient) treated with degarelix, copanlisib (PI3K inhibitor), and anti-PD-1 antibodies have shown synergistic tumor suppression. Tumor monitoring via MRI and immune profiling (e.g., flow cytometry for T-cell subsets) is critical .
Methodological Insight:
- Employ co-culture assays to assess immune cell infiltration post-degarelix treatment.
- Use transcriptomic profiling (RNA-seq) to identify pathways modulated by combination therapy.
Advanced Research Question: How can researchers address conflicting findings on degarelix’s off-label efficacy in non-cancer applications, such as tuberculosis (TB)?
Answer:
Preliminary data show degarelix enhances interferon (IFN)-γ levels in Mycobacterium marinum-infected zebrafish and reduces bacterial load in mice, comparable to rifampicin .
Methodological Insight:
- Validate findings using in vivo Mtb-infected murine models with degarelix monotherapy.
- Measure IFN-γ and IL-12 cytokines via ELISA to confirm immunomodulatory effects.
Advanced Research Question: What statistical methods are recommended for analyzing QT interval data in degarelix cardiac safety studies?
Answer:
In a phase I study, degarelix showed no QT prolongation at supratherapeutic doses. Use Fridericia’s formula (QTcF) for correction and linear mixed-effects models to adjust for baseline variability. Assay sensitivity was confirmed via moxifloxacin-positive controls .
Methodological Insight:
- Apply concentration-QTc analysis to correlate plasma degarelix levels with QT changes.
- Include placebo and positive control arms to validate ECG methodology.
Advanced Research Question: How can researchers mitigate bias when interpreting observational data on degarelix’s oncologic benefits over LHRH agonists?
Answer:
Observational studies suggesting improved survival with degarelix are confounded by selection bias (e.g., healthier patients receiving newer therapies).
Methodological Insight:
- Use instrumental variable analysis to address unmeasured confounding.
- Stratify analyses by baseline comorbidities (e.g., pre-existing CV disease) .
Basic Research Question: What are the structural determinants of degarelix’s stability and bioavailability?
Answer:
Degarelix’s stability is attributed to its acetylated N-terminus and modified amino acids (e.g., 4-chloro-D-phenylalanine), which resist enzymatic degradation. Its acetate salt formulation enhances solubility for subcutaneous administration .
Methodological Insight:
- Perform stability studies under varying pH and temperature conditions.
- Use mass spectrometry to identify degradation products.
Advanced Research Question: How can preclinical models elucidate degarelix’s immunomodulatory effects in prostate cancer?
Answer:
In PTEN/p53-deficient GEM models, degarelix increased tumor-infiltrating CD8+ T cells and reduced myeloid-derived suppressor cells (MDSCs) when combined with anti-PD-1 .
Methodological Insight:
- Conduct single-cell RNA sequencing to map immune cell populations post-treatment.
- Validate findings using syngeneic mouse models with CRISPR-edited PTEN.
Advanced Research Question: What frameworks are optimal for formulating hypothesis-driven research questions on degarelix?
Answer:
Apply the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
